4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a cyano group at the 4-position and a cyclohexyl group substituted with a pyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized by reacting cyclohexanone with pyridin-2-ol in the presence of a base such as potassium carbonate. This reaction forms the pyridin-2-yloxycyclohexanone intermediate.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Coupling Reaction: The final step involves coupling the pyridin-2-yloxycyclohexanone intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridin-2-yloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-(pyridin-2-yloxy)phenyl)benzamide
- 4-cyano-N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide
Uniqueness
4-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is unique due to its specific substitution pattern and the presence of both a cyano group and a pyridin-2-yloxy moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyano-N-(4-pyridin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-13-14-4-6-15(7-5-14)19(23)22-16-8-10-17(11-9-16)24-18-3-1-2-12-21-18/h1-7,12,16-17H,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKAXJRIYVPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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